molecular formula C12H14BrF3O2 B14045385 1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene

Cat. No.: B14045385
M. Wt: 327.14 g/mol
InChI Key: ZXSYAWPIRRNDSZ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromopropyl group, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of ethoxy and trifluoromethoxy groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, followed by purification steps such as distillation or recrystallization to obtain high-purity products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Electrophilic Aromatic Substitution:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various acids and bases. Reaction conditions may involve elevated temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a corresponding ketone or aldehyde.

Scientific Research Applications

1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The ethoxy and trifluoromethoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: Lacks the ethoxy group but shares similar reactivity and applications.

    1-(3-Bromopropyl)-3-ethoxybenzene: Lacks the trifluoromethoxy group but has similar synthetic routes and uses.

    1-(3-Bromopropyl)-4-(trifluoromethoxy)benzene: Differs in the position of the substituents but exhibits comparable chemical behavior.

Uniqueness

1-(3-Bromopropyl)-3-ethoxy-4-(trifluoromethoxy)benzene is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H14BrF3O2

Molecular Weight

327.14 g/mol

IUPAC Name

4-(3-bromopropyl)-2-ethoxy-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14BrF3O2/c1-2-17-11-8-9(4-3-7-13)5-6-10(11)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3

InChI Key

ZXSYAWPIRRNDSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CCCBr)OC(F)(F)F

Origin of Product

United States

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